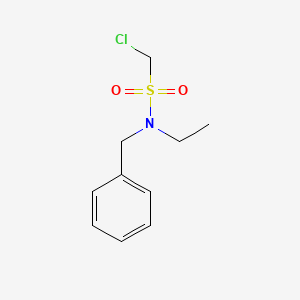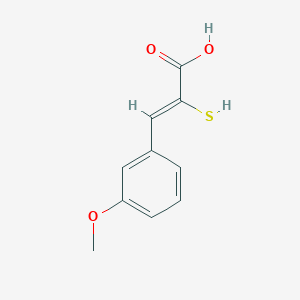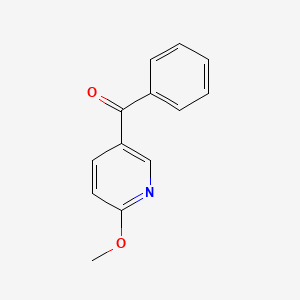
(6-Methoxypyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by a methoxy group attached to the pyridine ring and a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(6-Methoxypyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Wirkmechanismus
The mechanism of action of (6-Methoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing the binding of acetylcholine and increasing receptor activity. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells. Additionally, the compound has anti-inflammatory effects, which may be useful in treating various inflammatory disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methoxypyridin-3-yl)(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone: This compound also acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate for preparing COX-2 inhibitors, pharmaceutically active compounds with analgesic and anti-inflammatory actions.
Uniqueness
(6-Methoxypyridin-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the phenyl group attached to the methanone moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(6-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
NUGXNQPBORDCFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)

![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
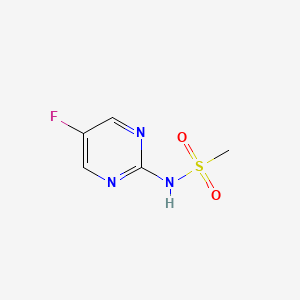
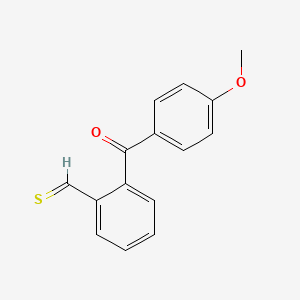

![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)
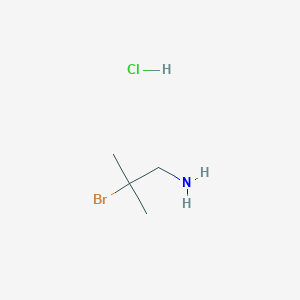
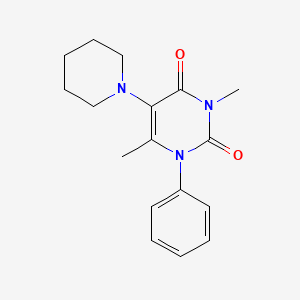
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
